

Zuretinol Acetate vs. Placebo: An Assessment of Long-Term Efficacy in Retinal Health

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Zuretinol Acetate	
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This guide provides a comprehensive comparison of the long-term efficacy of **Zuretinol acetate** against a placebo, with a focus on its potential applications in retinal diseases characterized by impaired visual function. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of available clinical trial data, experimental methodologies, and the underlying mechanism of action.

Executive Summary

Zuretinol acetate (also known as 9-cis-retinyl acetate or QLT091001) is an investigational oral synthetic retinoid being developed for the treatment of inherited retinal diseases, specifically Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), arising from mutations in the RPE65 or LRAT genes.[1] It has also been studied in early age-related macular degeneration (AMD) associated with impaired dark adaptation.[2][3] The compound acts as a prodrug of 9-cis-retinol, which serves as a replacement for the deficient 11-cis-retinal in the visual cycle, a critical pathway for vision.[4][5]

While extensive long-term, placebo-controlled efficacy data is not yet publicly available, a key Phase 2a clinical trial in patients with early AMD and impaired dark adaptation has provided initial insights into the potential of **Zuretinol acetate**. This guide will synthesize the findings from this study and other relevant clinical investigations.



Data Presentation: Zuretinol Acetate vs. Placebo

The following tables summarize the available quantitative and qualitative data from clinical studies of **Zuretinol acetate**. It is important to note that detailed quantitative results from the placebo-controlled Phase 2a trial in early AMD have not been fully published; therefore, the outcomes are presented as reported in summaries.

Table 1: Efficacy in Early Age-Related Macular degeneration (AMD) with Impaired Dark Adaptation (Phase 2a, Placebo-Controlled Study)

Outcome Measure	Zuretinol Acetate (10 mg/m² and 40 mg/m²)	Placebo
Dark Adaptation Rate (Rod- Cone Break Time)	Trend of improvement observed.[1][2] Improvement noted at all assessments in subjects with baseline impairment.[1]	Mixed results. Improvement observed at only one assessment in subjects with baseline impairment.[1]
Glare Recovery Time	Trend of improvement observed.[1][2] Improved glare recovery times at 5 of 6 assessments.[1]	Mixed results.[1]
Low Luminance Low Contrast Best Corrected Visual Acuity (LLLC BCVA)	No clear treatment effect observed.[1]	No clear treatment effect observed.[1]

Data from a multi-center, randomized, placebo-controlled, Phase 2a study in 43 subjects.[1][3]

Table 2: Efficacy in Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) (Open-Label Studies)



Outcome Measure	Zuretinol Acetate	
Goldmann Visual Field (GVF) Response	70% of subjects (19 of 27) showed a ≥20% increase in functional retinal area from baseline at a minimum of 2 consecutive visits.	
Visual Acuity (BCVA) Response	70% of subjects (19 of 27) showed an increase of at least 5 ETDRS letters at a minimum of 2 consecutive visits.	
Durability of Response (GVF)	Average of 235 days (range: 7 - 742 days).	
Durability of Response (BCVA)	Average of 232 days (range: 7 - 616 days).	

Data from a multi-center, open-label, Phase 1b retreatment study in 27 subjects with LCA or RP due to RPE65 or LRAT mutations.

Table 3: Safety and Tolerability

Adverse Events	Zuretinol Acetate	Placebo
Most Common Treatment- Related Adverse Event (Early AMD Study)	Headache (observed in the 40 mg/m² group).[1]	Not specified.
Other Reported Adverse Events (LCA/RP Studies)	Headache, fatigue, photophobia, photopsia, erythema, flushing, nausea, vomiting, and reversible elevations in triglycerides, LDL, cholesterol, AST, and ALT levels.	N/A (Open-label studies)
Serious Adverse Events (LCA/RP Studies)	One instance of intracranial hypertension (a known class effect of retinoids), which was resolved.	N/A (Open-label studies)



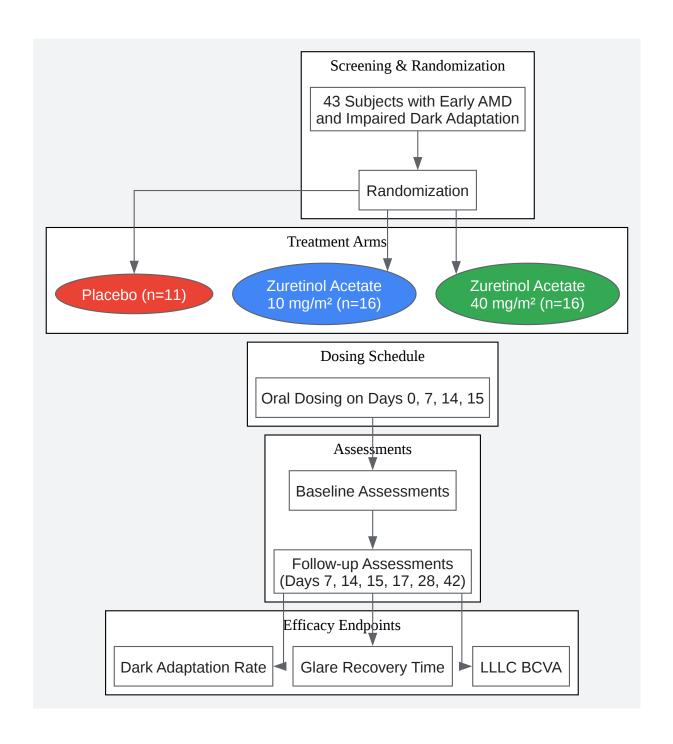
Experimental Protocols Phase 2a Study in Early AMD with Impaired Dark Adaptation

A multi-center, randomized, placebo-controlled, single-masked, parallel-design study was conducted with 43 subjects aged 60 to 90 years with early AMD and impaired dark adaptation and/or impaired low luminance low contrast best corrected visual acuity (LLLC BCVA).[2]

- Intervention: Subjects were randomized to receive placebo (n=11), 10 mg/m² Zuretinol acetate (n=16), or 40 mg/m² Zuretinol acetate (n=16). The oral doses were administered on Days 0, 7, 14, and 15.[1]
- Primary Efficacy Endpoints:
 - Dark Adaptation: Assessed by measuring the rod-cone break (RCB) time. This test
 determines the time it takes for the eye's sensitivity to transition from cone-mediated to
 rod-mediated vision after exposure to a bright, bleaching light. An improvement is noted by
 a reduction in the RCB time.
 - Glare Recovery: This measures the time required for visual acuity to return to baseline after exposure to a bright light source. A shorter recovery time indicates improved function.
- Secondary Efficacy Endpoint:
 - Low Luminance Low Contrast Best Corrected Visual Acuity (LLLC BCVA): This assesses visual acuity under conditions of low light and reduced contrast, which is often compromised in early AMD.
- Assessments: Efficacy endpoints were measured at baseline and at follow-up visits on Days
 7, 14, 15, 17, 28, and 42.[1]
- Safety Monitoring: Included high luminance high contrast BCVA, ophthalmic examinations, vital signs, electrocardiograms, laboratory testing, and recording of adverse events.[1]

Mandatory Visualization





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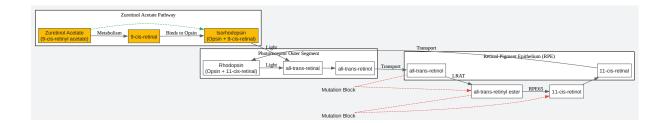
Caption: Experimental workflow for the Phase 2a trial of **Zuretinol acetate**.



Mechanism of Action: The Visual Cycle and Zuretinol Acetate

The visual cycle is a critical biochemical pathway in the retina responsible for regenerating 11-cis-retinal, the chromophore that combines with opsin to form rhodopsin, the light-sensitive molecule in photoreceptor cells. In certain inherited retinal diseases, mutations in genes like RPE65 and LRAT disrupt this cycle, leading to a deficiency of 11-cis-retinal and subsequent vision loss.

Zuretinol acetate acts by providing an alternative source of retinoid. It is a prodrug of 9-cisretinol, which is structurally similar to 11-cis-retinol. 9-cis-retinol can be oxidized in the retina to 9-cis-retinal. This 9-cis-retinal can then bind to opsin to form isorhodopsin, an analog of rhodopsin that is also light-sensitive and can initiate the phototransduction cascade. This effectively bypasses the enzymatic steps that are deficient due to the RPE65 or LRAT mutations.



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Caption: The visual cycle and the bypass mechanism of **Zuretinol acetate**.

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- To cite this document: BenchChem. [Zuretinol Acetate vs. Placebo: An Assessment of Long-Term Efficacy in Retinal Health]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018764#assessing-the-long-term-efficacy-ofzuretinol-acetate-versus-placebo]

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